N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide

Catalog No.
S13108341
CAS No.
920315-43-1
M.F
C22H20N4O2
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)me...

CAS Number

920315-43-1

Product Name

N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide

IUPAC Name

N-(2-aminophenyl)-4-[(7-methoxyindazol-2-yl)methyl]benzamide

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C22H20N4O2/c1-28-20-8-4-5-17-14-26(25-21(17)20)13-15-9-11-16(12-10-15)22(27)24-19-7-3-2-6-18(19)23/h2-12,14H,13,23H2,1H3,(H,24,27)

InChI Key

LGDMHGMFVWNUKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CN(N=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N

N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Its molecular formula is C22H20N4O2C_{22}H_{20}N_{4}O_{2}, and it has a molecular weight of approximately 372.43 g/mol. The structure of this compound features an aminophenyl group connected to a methoxy-substituted indazole moiety, which contributes to its potential biological activities, particularly in medicinal chemistry aimed at developing pharmaceuticals for various diseases, including cancer.

While specific reaction pathways for N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide are not extensively documented, its structure suggests that it may undergo typical reactions associated with benzamides and indazoles. These could include:

  • Amidation Reactions: Formation of the amide bond between the indazole derivative and the aminophenyl group.
  • Methoxylation: Introduction of the methoxy group at the appropriate position on the indazole ring.
  • Cyclization Reactions: Potential formation of cyclic intermediates during synthesis.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter pharmacokinetic properties.

N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide exhibits significant biological activity, particularly in cancer research. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer progression, potentially making it a candidate for anticancer therapies. The indazole component is particularly known for its bioactivity, often associated with anti-inflammatory and antitumor properties.

Additionally, compounds with similar structures have shown inhibition of various kinases and have been investigated for their potential to degrade epidermal growth factor receptor proteins, which play a critical role in tumor growth and progression.

The synthesis of N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide typically involves multi-step organic synthesis techniques. A common synthetic route might include:

  • Formation of the Indazole Core: Starting from suitable precursors, the indazole core can be synthesized through cyclization reactions.
  • Methoxylation: Introduction of the methoxy group at the 7-position of the indazole ring.
  • Amidation: Coupling of the indazole derivative with 2-aminophenyl benzamide under appropriate conditions, using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

These methods require careful control of reaction conditions to ensure high yields and purity.

N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide has potential applications in several fields:

  • Medicinal Chemistry: As a lead compound for designing new anticancer agents targeting various biological pathways.
  • Biological Research: Studying its interactions with biological macromolecules to understand its mechanism of action.
  • Pharmaceutical Development: Investigating its potential as a therapeutic agent for diseases like cancer or inflammatory conditions.

Interaction studies involving N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide focus on its binding affinity to various biological targets. Preliminary data suggest that this compound may bind effectively to specific receptors or enzymes involved in disease processes. Such studies typically involve assays that measure binding affinity and specificity towards target proteins, which help elucidate the mechanism of action and inform further drug development efforts.

N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide shares structural characteristics with several related compounds that exhibit biological activity. Here are some similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-Chlorophenyl)-4-(indazol-3-yl)methyl)benzamideChlorine substitution on phenyl ringAnticancer activity
N-(3-Aminophenyl)-4-(indazol-6-yl)methyl)benzamideDifferent amino substitutionKinase inhibition
N-(2-Aminophenyl)-4-(5-fluoroindazol-3-yl)methyl)benzamideFluorine substitutionPotential anti-inflammatory effects

These comparisons highlight how variations in substituents can influence biological properties while showcasing the versatility of the indazole framework in medicinal chemistry. The unique combination of functional groups in N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide may confer distinct biological activities or chemical reactivity compared to its analogs.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

372.15862589 g/mol

Monoisotopic Mass

372.15862589 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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